molecular formula C21H18ClN5O2 B3407980 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 852440-78-9

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide

カタログ番号: B3407980
CAS番号: 852440-78-9
分子量: 407.9 g/mol
InChIキー: KWGSYSUUKNJDNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Key structural elements include:

  • Position 1: A 4-chlorophenyl group, which enhances hydrophobic interactions with target proteins.
  • Position 5: An N-(2,4-dimethylphenyl)acetamide side chain, contributing to lipophilicity and steric bulk.

特性

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-3-8-18(14(2)9-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGSYSUUKNJDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one. Subsequent cyclization with formamide produces the pyrazolo[3,4-d]pyrimidine core. Finally, acylation with 2,4-dimethylaniline and acetic anhydride yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

化学反応の分析

Types of Reactions

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

科学的研究の応用

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

作用機序

The compound exerts its effects primarily through inhibition of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents, influencing physicochemical and pharmacological properties:

Compound Name / Identifier Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences
Target Compound 1: 4-Cl-Ph; 5: N-(2,4-dimethylphenyl)acetamide Not reported Not reported Baseline for comparison
2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 1: 4-F-Ph; 5: N-(2-methoxyphenyl)acetamide Not reported Not reported Fluorine substitution; methoxy vs. methyl groups
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 1: 4-methylbenzyl; side chain: 2,4-dichlorophenoxy Not reported Not reported Bulky phenoxy group; benzyl substitution
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide Core: oxadiazole-pyridine hybrid; 4-Cl-Ph Not reported Not reported Oxadiazole moiety; isopropylphenyl group
N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide Core: imidazo-pyrimidine; piperazine-ethyl Not reported Not reported Piperazine-ethyl side chain; acrylamide linker
Substituent Impact Analysis:
  • Halogenated Aryl Groups : The 4-chlorophenyl (target compound) and 4-fluorophenyl () groups improve binding via hydrophobic and halogen-bonding interactions. Fluorine may enhance metabolic stability compared to chlorine .
  • Heterocyclic Hybrids : Compounds with oxadiazole () or imidazo-pyrimidine cores () demonstrate divergent binding modes, likely targeting distinct kinases or enzymes .

Pharmacological and Computational Insights

  • Theoretical Binding Affinity : Molecular docking (AutoDock4, ) suggests the 4-chlorophenyl group in the target compound may occupy hydrophobic pockets in kinase ATP-binding sites, similar to EGFR inhibitors .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with cyclization of pyrazole precursors and subsequent functionalization. Key steps include:

  • Core formation : Cyclization of 4-chlorophenyl-substituted pyrazole intermediates with pyrimidine-building reagents under reflux in ethanol or DMF .
  • Acylation : Reaction of the core with α-chloroacetamide derivatives in the presence of catalysts like K₂CO₃ in THF at 60–80°C to introduce the acetamide group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water) to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>98%) and detect byproducts .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z 463.12) .

Q. What are the molecular properties critical for initial pharmacological screening?

  • Answer : Key properties include:

  • Molecular Formula : C₂₂H₂₀ClN₅O₂ (calculated from PubChem data) .
  • LogP : ~3.2 (predicted via computational tools), indicating moderate lipophilicity for membrane permeability .
  • Hydrogen Bond Acceptors/Donors : 5 acceptors (pyrimidine carbonyl, acetamide) and 2 donors (NH groups), influencing solubility and target binding .

Advanced Research Questions

Q. What methodologies are used to determine binding affinity and target engagement?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips; measure real-time binding kinetics (KD values in nM range) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Docking : AutoDock4/Vina for in silico binding pose prediction, validated by mutagenesis studies (e.g., key residues in ATP-binding pockets) .

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and compare activity in enzymatic assays .
  • 3D-QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronic/steric properties with IC₅₀ values .
  • Crystallography : Resolve ligand-target co-crystal structures (e.g., kinase-inhibitor complexes) to identify critical interactions .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate anti-proliferative activity via both MTT (cell viability) and clonogenic assays to rule out false positives .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Proteomic Profiling : Identify off-target effects via kinase selectivity panels (e.g., Eurofins KinaseProfiler) .

Q. What computational approaches are optimal for studying its mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS/AMBER to simulate ligand-receptor dynamics over 100+ ns trajectories, analyzing RMSD/RMSF for stability .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis .
  • ADMET Prediction : SwissADME/ADMETLab to optimize pharmacokinetic properties (e.g., CYP inhibition risk) .

Q. How can stability and degradation pathways be evaluated under experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via UPLC-MS .
  • Light/Heat Stability : Store at 40°C/75% RH or under UV light (ICH Q1B guidelines) for 4 weeks; assess potency loss .
  • Cryopreservation : Test solubility in DMSO/PBS at -80°C over 6 months to ensure stock solution integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide

試験管内研究製品の免責事項と情報

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